molecular formula C16H26N4O3 B6787606 N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide

N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide

Cat. No.: B6787606
M. Wt: 322.40 g/mol
InChI Key: UEPQQZHFWACTCI-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is a complex organic compound that features a pyrazole ring, a morpholine ring, and a cyclopentyl group

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-2-19-10-12(9-18-19)8-17-16(22)20-6-7-23-11-14(20)13-4-3-5-15(13)21/h9-10,13-15,21H,2-8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPQQZHFWACTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)N2CCOCC2C3CCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide typically involves multi-step organic synthesis The morpholine ring is then synthesized and attached to the pyrazole ring through a carboxamide linkage

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyrazole ring may play a role in binding to active sites, while the morpholine ring and hydroxycyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide
  • N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)piperidine-4-carboxamide

Uniqueness

N-[(1-ethylpyrazol-4-yl)methyl]-3-(2-hydroxycyclopentyl)morpholine-4-carboxamide is unique due to the combination of its structural elements, which may confer specific biological activities and chemical reactivity not observed in similar compounds. The presence of both the pyrazole and morpholine rings, along with the hydroxycyclopentyl group, provides a distinct framework for potential interactions with biological targets.

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